molecular formula C14H17ClN4OS B6710616 N-[3-(5-chlorothiophen-2-yl)propyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide

N-[3-(5-chlorothiophen-2-yl)propyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide

Cat. No.: B6710616
M. Wt: 324.8 g/mol
InChI Key: QVIYBNXNEXNNOJ-UHFFFAOYSA-N
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Description

N-[3-(5-chlorothiophen-2-yl)propyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide is a complex organic compound that features a benzotriazole core linked to a chlorothiophene moiety via a propyl chain

Properties

IUPAC Name

N-[3-(5-chlorothiophen-2-yl)propyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4OS/c15-13-6-4-10(21-13)2-1-7-16-14(20)9-3-5-11-12(8-9)18-19-17-11/h4,6,9H,1-3,5,7-8H2,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIYBNXNEXNNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNN=C2CC1C(=O)NCCCC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(5-chlorothiophen-2-yl)propyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-[3-(5-chlorothiophen-2-yl)propyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[3-(5-chlorothiophen-2-yl)propyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-[3-(5-chlorothiophen-2-yl)propyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.

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